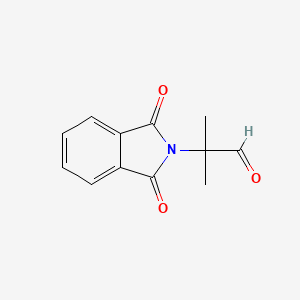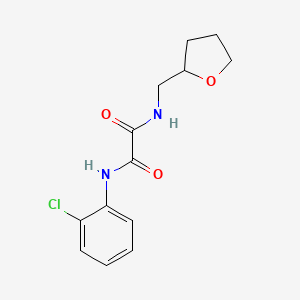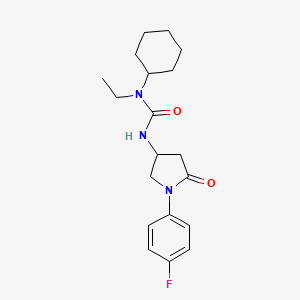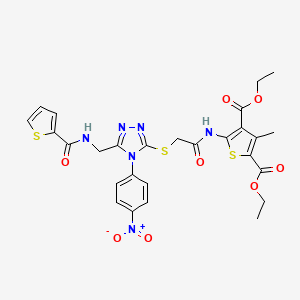
2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-2-methylpropanal
Übersicht
Beschreibung
2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-2-methylpropanal, also known as DIMPA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is known for its unique chemical structure, which contains both an aldehyde and an isoindolinone moiety. The synthesis, mechanism of action, and physiological effects of DIMPA have been the focus of numerous research studies.
Wissenschaftliche Forschungsanwendungen
Molecular Structure and Characterization
Researchers have elucidated the molecular structures of closely related compounds through techniques like X-ray crystallography and NMR spectroscopy. These studies provide foundational knowledge for understanding the chemical and physical properties of the compound and its derivatives. For instance, the molecular structures of methyl 4-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-1-methyl-1H-pyrazol-5-carboxylate and its analogs have been determined, offering insights into their structural attributes (Sakhautdinov et al., 2013).
Genotoxicity Assessment
The genotoxicity of new lead compounds related to the treatment of sickle cell disease (SCD) has been evaluated. These compounds, including derivatives of 1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl, were tested for their potential as safer alternatives to existing treatments. The results showed non-genotoxic in vivo effects, making them promising candidates for SCD symptom management (dos Santos et al., 2011).
Polymer Synthesis and Applications
The compound has also been utilized in the synthesis of polymers. For example, its derivatives have been used as precursors for the preparation of dendronized thioether adducts via thiol-Michael coupling chemistry. These polymers have potential applications in various fields, including materials science and drug delivery (Liu et al., 2014).
Drug Design and Molecular Interactions
Further research has explored the molecular interactions of N-phthaloyl compounds, including derivatives of 1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl, in protic and non-protic solvents. These studies are crucial for understanding drug transmission, absorption, and the development of novel therapeutic agents (Tekade et al., 2019).
Supramolecular Chemistry
The synthesis and characterization of organotin carboxylates featuring isoindoline-1,3-dione structures have been conducted, revealing unique supramolecular arrangements. These studies contribute to the broader understanding of molecular assembly and its potential applications in materials science and catalysis (Xiao et al., 2019).
Eigenschaften
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-2-methylpropanal | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-12(2,7-14)13-10(15)8-5-3-4-6-9(8)11(13)16/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBVRCGDUMGTSMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C=O)N1C(=O)C2=CC=CC=C2C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-2-methylpropanal | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-((7-(thiophen-2-yl)-1,4-thiazepan-4-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2586890.png)
![5-[2-(Ethylsulfanyl)phenyl]-1,3,4-thiadiazol-2-ylamine](/img/structure/B2586891.png)

![N-(3-methoxyphenyl)-2-((4-(2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide](/img/structure/B2586895.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2586897.png)





![1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea](/img/structure/B2586907.png)

